Comparative Physicochemical Profile: LogP Difference with Methyl pyrrole-2-carboxylate
The N-methyl substitution on Methyl 1-methylpyrrole-2-carboxylate results in a quantifiably higher lipophilicity compared to the non-methylated analog, Methyl pyrrole-2-carboxylate. This is reflected in a calculated LogP (XLogP3) of 0.8, versus a reported LogP of 0.67 for Methyl pyrrole-2-carboxylate [1]. This difference can influence compound behavior in partitioning, solubility, and subsequent chemical reactions.
| Evidence Dimension | Lipophilicity (Calculated LogP) |
|---|---|
| Target Compound Data | LogP = 0.8 (XLogP3) |
| Comparator Or Baseline | Methyl pyrrole-2-carboxylate (LogP = 0.67) |
| Quantified Difference | The target compound has a LogP that is ~0.13 units higher. |
| Conditions | Computational prediction using XLogP3 algorithm. |
Why This Matters
This quantifiable difference in lipophilicity can be a critical factor in medicinal chemistry campaigns for optimizing ADME properties of drug candidates and selecting the appropriate building block for synthesis.
- [1] PubChem. (n.d.). Methyl 1-methylpyrrole-2-carboxylate (XLogP3). Methyl pyrrole-2-carboxylate. PubChem. View Source
